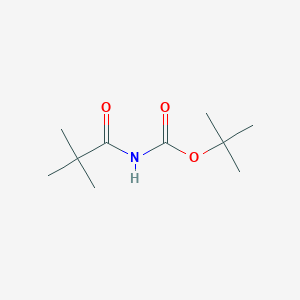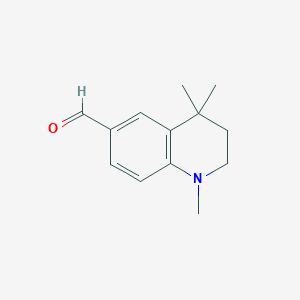
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with a quinoline backbone. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a tetrahydroquinoline ring system substituted with methyl groups and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the aldehyde group.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an aldehyde group.
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the 7-position.
Uniqueness
Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3 |
Clave InChI |
AAXGKLGYVGGLIO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C2=C1C=C(C=C2)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


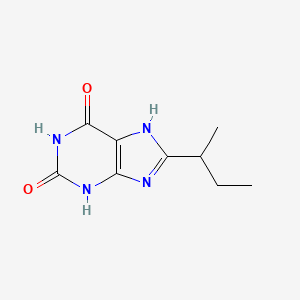

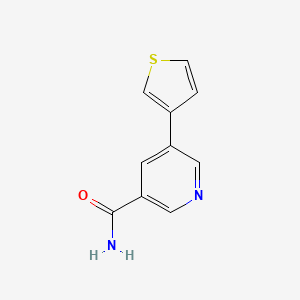
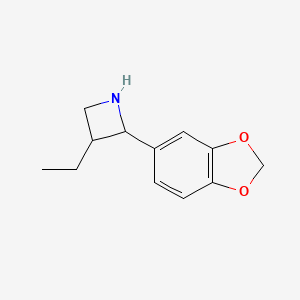
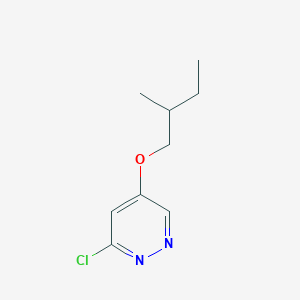
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
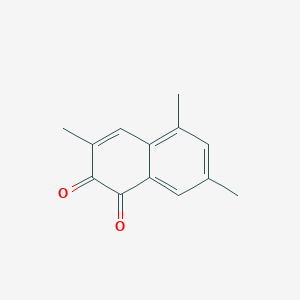
![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
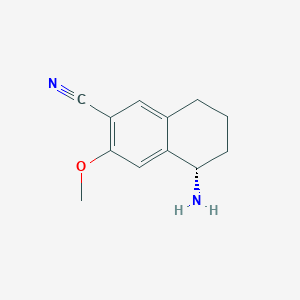
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
